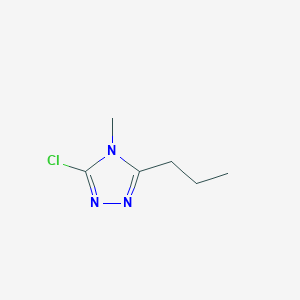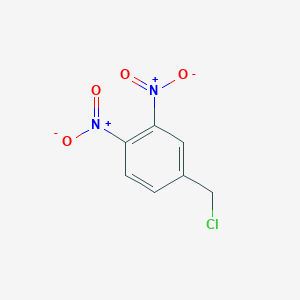
3-Nitro-o-benzyl-l-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Nitro-o-benzyl-l-tyrosine” is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals . A typical product is 3-nitro-L-tyrosine residue (Nit), which can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases .
Synthesis Analysis
During oxidative stress in living cells, reactive oxygen and nitrogen species are generated . These radicals can cause either direct nitration of tyrosine or covalent crosslinking of two tyrosines leading to protein oligomerization . For simplification, in this paper the nitration will exclusively refer to processes leading to formation of 3-nitro-L-tyrosine (Nit) .
Chemical Reactions Analysis
Tyrosine nitration can further alter its pathways: Lashuel and co-workers showed how site-specific nitration at either tyrosine 39 or 125 influenced α-synuclein structure and led to amorphous aggregates . During the SERS measurement, a conversion of nitrotyrosine to azobenzene containing peptides was observed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Nitro-o-benzyl-l-tyrosine” include a molar mass of 226.19 g/mol and it appears as a yellow to green crystalline solid . Its melting point is between 233 to 235 °C (451 to 455 °F; 506 to 508 K) (decomposes) .
Aplicaciones Científicas De Investigación
- Oxidative Damage : The compound indicates oxidative damage mediated by peroxynitrite, a reactive nitrogen species formed during oxidative stress .
- Alzheimer’s and Parkinson’s : 3-Nitro-L-tyrosine is a typical product resulting from oxidative stress. It can affect protein behavior during neurodegenerative processes, making it relevant for studying diseases like Alzheimer’s and Parkinson’s .
- Connection Inferred : This study aimed to understand the relationship between nitric oxide (NO) and MPK6 functions in the regulation of mitotic microtubule organization .
- Oxidative/Nitrosative Stress : The compound is produced due to oxidative/nitrosative stress-mediated chemical modifications, such as protein nitration, observed in lung carcinogenesis .
Oxidative Stress Marker and Protein Modification
Neurodegenerative Diseases Research
Nitric Oxide (NO) and Mitotic Microtubule Regulation
Breast Cancer and VEGF-C Expression
Immunocytochemistry and Protein Localization
Western Blot Analysis for Nitrotyrosine Quantification
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact, rinse immediately with plenty of water and get medical attention .
Direcciones Futuras
The role of tyrosine nitration in cancer biology is an area that has not previously been considered in detail . Unexpectedly, it has been found that 879 of the 1971 known sites of tyrosine nitration are also sites of phosphorylation suggesting an extensive role for nitration in cell signaling . This offers several forward-looking opportunities for future research and new perspectives for understanding the role of tyrosine nitration in cancer biology .
Mecanismo De Acción
Target of Action
The primary target of 3-Nitro-o-benzyl-l-tyrosine is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the body, which is essential for many biological processes.
Mode of Action
3-Nitro-o-benzyl-l-tyrosine is formed when reactive nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and proteins . This reaction leads to the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine .
Biochemical Pathways
The nitration of tyrosine residues can lead to significant changes in the biochemical pathways of the body. For instance, it has been found that tyrosine nitration can alter the pathways of α-synuclein oligomerization, a process associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s . Site-specific nitration at either tyrosine 39 or 125 can influence α-synuclein structure and lead to amorphous aggregates .
Pharmacokinetics
The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue
Result of Action
The nitration of tyrosine residues can have profound effects on protein behavior. For example, it can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . It can also inhibit interactions between α-synuclein and membranes .
Action Environment
The action of 3-Nitro-o-benzyl-l-tyrosine is influenced by various environmental factors. For instance, oxidative stress in living cells can lead to the generation of reactive oxygen and nitrogen species, which can cause direct nitration of tyrosine . Therefore, conditions that increase oxidative stress, such as inflammation or exposure to toxins, could potentially enhance the action of 3-Nitro-o-benzyl-l-tyrosine.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-13(16(19)20)8-12-6-7-15(14(9-12)18(21)22)23-10-11-4-2-1-3-5-11/h1-7,9,13H,8,10,17H2,(H,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZDPZGZUXTGB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-o-benzyl-l-tyrosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)







![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)